
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H11ClN2 . It is closely related to 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2O2/c1-4(2)6-5(8(12)13)7(9)11(3)10-6/h4H,1-3H3, (H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
The molecular weight of this compound is 158.63 . It is closely related to 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, which has a molecular weight of 202.64 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound has been synthesized and its crystal structure analyzed. The analysis revealed insights into the molecular arrangement and intermolecular interactions, providing a deeper understanding of its physical and chemical properties (Xu & Shi, 2011).
Molecular Configuration Studies : The compound undergoes various reactions to form different products, exhibiting diverse molecular configurations. These studies highlight its potential as a versatile intermediate in organic synthesis (Trilleras et al., 2014).
Application in Chemical Synthesis
Chemical Reactions and Derivatives Formation : Research has focused on how this compound reacts with other chemicals to form new compounds. These reactions are critical in the development of pharmaceuticals and other chemical products (Orrego Hernandez et al., 2015).
Catalytic Synthesis : The compound has been used in catalytic synthesis, demonstrating its potential in facilitating chemical reactions. This is particularly relevant in the development of new materials and pharmaceuticals (Prabakaran et al., 2021).
Sonogashira-Type Reactions : Its utility in Sonogashira-type cross-coupling reactions has been explored, opening avenues for its application in complex organic syntheses (Vilkauskaitė et al., 2011).
Biological and Medicinal Research
Antimicrobial Properties : Some studies have investigated the antimicrobial properties of derivatives of this compound, indicating potential applications in developing new antimicrobial agents (Bhat et al., 2016).
Synthesis of Heterocycles for Therapy : Research includes synthesizing ferrocenyl-containing heterocyclic derivatives for potential application in therapies like sonodynamic therapy (Osipova et al., 2016).
Further Applications
Advanced Material Development : The compound's role in the synthesis of advanced materials, particularly in organic chemistry and material science, has been a focus of research, indicating its broader applicability in various industrial processes (Kumar et al., 2019).
Novel Compound Synthesis : It has been used as a precursor for synthesizing a range of novel compounds, showing its versatility and importance in organic chemistry (Cuartas et al., 2017).
Propriétés
IUPAC Name |
5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)7-6(4-12)8(9)11(3)10-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGPFHWTAMXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

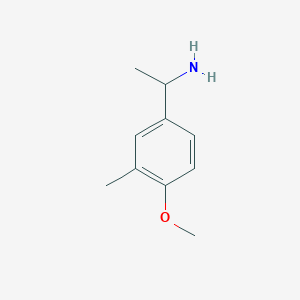
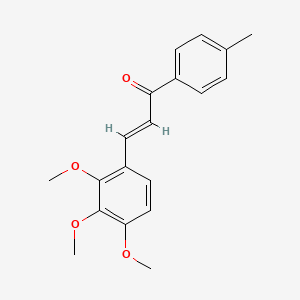
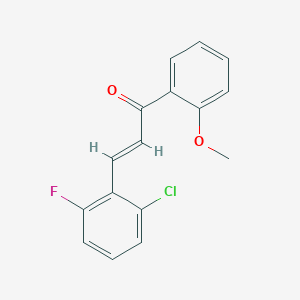
![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)

![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)
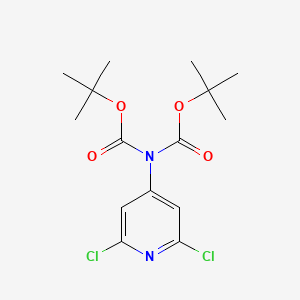
![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)
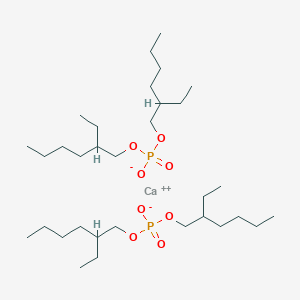

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)
